molecular formula C21H16N2O6S B3639201 (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3639201
M. Wt: 424.4 g/mol
InChI Key: SWSLXGZPWRBWDI-XDHOZWIPSA-N
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Description

The compound (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidine-2,4-dione core, a methoxy group, a nitrobenzyl ether, and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidine ring.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzylidene Moiety: The benzylidene group is introduced by the condensation of the thiazolidine-2,4-dione derivative with 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitrobenzyl ether and thiazolidine-2,4-dione moieties may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione shares similarities with other thiazolidine-2,4-dione derivatives, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
  • Other similar compounds: include various benzylidene derivatives that exhibit different substituents on the aromatic ring, affecting their chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity. The presence of the prop-2-yn-1-yl group, in particular, introduces additional possibilities for chemical modifications and interactions.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-3-10-22-20(24)19(30-21(22)25)12-15-6-9-17(18(11-15)28-2)29-13-14-4-7-16(8-5-14)23(26)27/h1,4-9,11-12H,10,13H2,2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSLXGZPWRBWDI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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